molecular formula C24H23N3O3 B302281 2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide

2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302281
M. Wt: 401.5 g/mol
InChI Key: OYMMYZJWKXXKQU-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide, commonly known as BPHA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BPHA is a member of the class of carbohydrazides, which are organic compounds that contain a hydrazide group (-NH-NH2) attached to a carbonyl group (C=O). In

Mechanism of Action

The mechanism of action of BPHA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. BPHA has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation. BPHA also appears to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BPHA has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. BPHA has been shown to scavenge free radicals and reduce oxidative stress in cells. BPHA has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cells.

Advantages and Limitations for Lab Experiments

One advantage of using BPHA in lab experiments is its relatively low toxicity compared to other compounds that have similar biological activities. BPHA has been shown to have a high therapeutic index, meaning that it has a low toxicity to normal cells while still being effective against cancer cells. One limitation of using BPHA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPHA. One area of interest is the development of BPHA analogs with improved solubility and bioavailability. Another area of interest is the investigation of BPHA as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPHA and its potential interactions with other drugs.

Synthesis Methods

The synthesis of BPHA involves a series of chemical reactions that start with the condensation of 2-hydroxy-4-nitrophenol and benzoylhydrazine in the presence of a base catalyst. The resulting product is then reduced with sodium dithionite to obtain 2-(4-nitrophenoxy)benzohydrazide. This intermediate compound is then reacted with 3,4-dimethylaniline and acetic anhydride to produce BPHA.

Scientific Research Applications

BPHA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BPHA has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis (the formation of new blood vessels). BPHA has also been investigated for its ability to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C24H23N3O3/c1-17-8-11-21(14-18(17)2)26-23(28)16-30-22-12-9-19(10-13-22)15-25-27-24(29)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,26,28)(H,27,29)/b25-15-

InChI Key

OYMMYZJWKXXKQU-MYYYXRDXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=CC=C3)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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